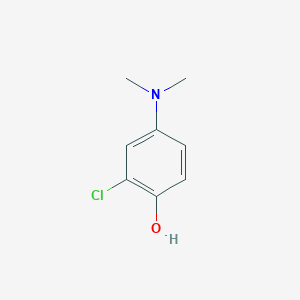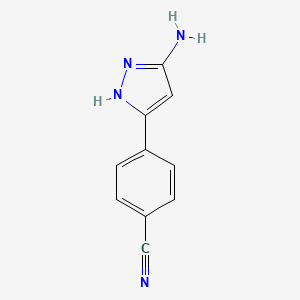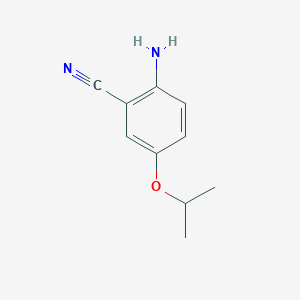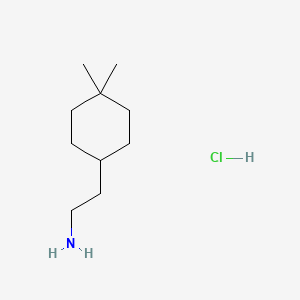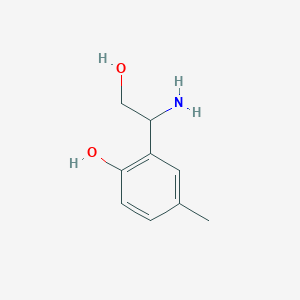
2-(1-Amino-2-hydroxyethyl)-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Amino-2-hydroxyethyl)-4-methylphenol is an organic compound with a phenolic structure It is characterized by the presence of an amino group and a hydroxyl group attached to an ethyl chain, which is further connected to a methyl-substituted phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol typically involves the reaction of 4-methylphenol with an appropriate amino alcohol. One common method is the condensation reaction between 4-methylphenol and 2-aminoethanol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 60-80°C to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The starting materials are fed into the reactor, and the product is continuously extracted, purified, and collected.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Amino-2-hydroxyethyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used under acidic conditions.
Major Products
Oxidation: Formation of 2-(1-Amino-2-oxoethyl)-4-methylphenol.
Reduction: Formation of 2-(1-Aminoethyl)-4-methylphenol.
Substitution: Formation of halogenated derivatives such as 2-(1-Amino-2-hydroxyethyl)-4-bromomethylphenol.
Wissenschaftliche Forschungsanwendungen
2-(1-Amino-2-hydroxyethyl)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its ability to scavenge free radicals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. In biological systems, it can inhibit oxidative stress by scavenging free radicals and reducing the formation of reactive oxygen species (ROS) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Amino-2-hydroxyethyl)-4-bromomethylphenol
- 2-(1-Amino-2-hydroxyethyl)-4-chloromethylphenol
- 2-(1-Amino-2-hydroxyethyl)-4-fluoromethylphenol
Uniqueness
2-(1-Amino-2-hydroxyethyl)-4-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups enhances its reactivity and potential for forming various derivatives, making it a versatile compound for research and industrial applications .
Eigenschaften
Molekularformel |
C9H13NO2 |
|---|---|
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
2-(1-amino-2-hydroxyethyl)-4-methylphenol |
InChI |
InChI=1S/C9H13NO2/c1-6-2-3-9(12)7(4-6)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3 |
InChI-Schlüssel |
RNLILSGLASWGSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


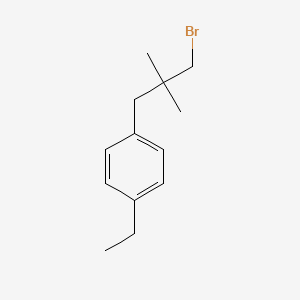



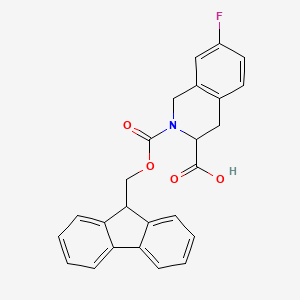
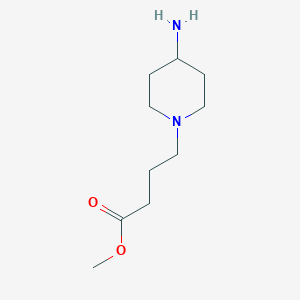

![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-2-YL-acetic acid](/img/structure/B13623084.png)
![2-[4-[(3-Chlorophenyl)methoxy]-3-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13623086.png)
